molecular formula C14H20F3N5O3 B13252010 tert-Butyl 3-{5-[(trifluoroacetamido)methyl]-1H-1,2,4-triazol-3-yl}pyrrolidine-1-carboxylate

tert-Butyl 3-{5-[(trifluoroacetamido)methyl]-1H-1,2,4-triazol-3-yl}pyrrolidine-1-carboxylate

Cat. No.: B13252010
M. Wt: 363.34 g/mol
InChI Key: HWXQJQYBYBQJGI-UHFFFAOYSA-N
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Description

Triazole Heterocycles in Modern Organic Chemistry

Triazoles, five-membered aromatic rings containing three nitrogen atoms, occupy a central position in medicinal chemistry due to their versatility in molecular interactions and synthetic adaptability. Among the two isomeric forms (1,2,3- and 1,2,4-triazoles), 1,2,4-triazoles have garnered significant attention for their stability, hydrogen-bonding capacity, and broad-spectrum bioactivity. These heterocycles serve as privileged scaffolds in drug design, enabling the development of antifungal (e.g., voriconazole), antiviral (e.g., ribavirin), and anticancer agents (e.g., letrozole). Their synthetic flexibility allows for regioselective functionalization, making them ideal platforms for constructing hybrid molecules with tailored properties.

Table 1: Key Pharmacological Applications of 1,2,4-Triazole Derivatives

Application Example Drug Mechanism/Target
Antifungal Voriconazole Lanosterol 14α-demethylase inhibition
Antiviral Ribavirin RNA-dependent RNA polymerase inhibition
Anticancer Letrozole Aromatase enzyme inhibition

Structural Significance of 1,2,4-Triazole Derivatives

The 1,2,4-triazole ring’s electronic and steric properties make it a robust pharmacophore. Its tautomeric equilibria (1H- and 4H-forms) enable diverse binding modes with biological targets, while the nitrogen-rich structure facilitates interactions with enzymes and receptors via hydrogen bonding and π-stacking. Substituents at the 3rd and 5th positions of the triazole ring critically influence bioactivity. For instance, alkyl or aryl groups enhance lipophilicity, whereas polar moieties improve solubility and target affinity. In the target compound, the 5-[(trifluoroacetamido)methyl] group introduces both hydrophobicity and electron-withdrawing effects, potentially optimizing membrane permeability and metabolic stability.

Role of Trifluoroacetamido Functional Groups in Bioactive Molecules

The trifluoroacetamido (-NHCOCF₃) group is a strategically valuable moiety in medicinal chemistry. The trifluoromethyl (CF₃) component confers high electronegativity, metabolic resistance, and enhanced lipid solubility, which collectively improve pharmacokinetic profiles. This group’s strong electron-withdrawing nature also stabilizes adjacent amide bonds against enzymatic hydrolysis, prolonging drug half-lives. In the context of the target molecule, the trifluoroacetamido group is appended via a methylene linker (-CH₂-), balancing rigidity and flexibility to optimize interactions with hydrophobic enzyme pockets.

Pyrrolidine Carboxylate Motifs in Pharmaceutical Intermediates

Pyrrolidine, a saturated five-membered nitrogen heterocycle, contributes conformational rigidity and stereochemical diversity to drug candidates. The tert-butyl carboxylate (Boc) group serves dual roles: it acts as a protective group for amines during synthesis and enhances solubility in organic media. In the target compound, the pyrrolidine ring’s 3-position is functionalized with the 1,2,4-triazole moiety, creating a spatially compact structure ideal for binding to constrained active sites. This design mimics bioactive natural products and FDA-approved drugs, where pyrrolidine derivatives exhibit improved target selectivity and oral bioavailability.

Table 2: Structural Contributions of the Compound’s Motifs

Motif Role in Design Example in Therapeutics
1,2,4-Triazole Hydrogen-bond donor/acceptor, aromaticity Voriconazole (antifungal)
Trifluoroacetamido Metabolic stability, lipophilicity Cefatrizine (antibiotic)
Pyrrolidine carboxylate Conformational control, solubility Alogliptin (antidiabetic)

Properties

Molecular Formula

C14H20F3N5O3

Molecular Weight

363.34 g/mol

IUPAC Name

tert-butyl 3-[5-[[(2,2,2-trifluoroacetyl)amino]methyl]-1H-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H20F3N5O3/c1-13(2,3)25-12(24)22-5-4-8(7-22)10-19-9(20-21-10)6-18-11(23)14(15,16)17/h8H,4-7H2,1-3H3,(H,18,23)(H,19,20,21)

InChI Key

HWXQJQYBYBQJGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=NNC(=N2)CNC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy Overview

The synthesis of tert-Butyl 3-{5-[(trifluoroacetamido)methyl]-1H-1,2,4-triazol-3-yl}pyrrolidine-1-carboxylate typically involves:

  • Construction of the pyrrolidine ring with a tert-butyl carbamate protecting group on the nitrogen.
  • Formation of the 1,2,4-triazole ring attached at the 3-position of the pyrrolidine.
  • Introduction of the trifluoroacetamido methyl substituent at the 5-position of the triazole ring.

These steps require careful control of reaction conditions, use of appropriate reagents, and purification protocols to achieve high yields and purity.

Preparation of the Pyrrolidine Core with tert-Butyl Carbamate Protection

One foundational step is synthesizing the pyrrolidine-1-carboxylate intermediate bearing the tert-butyl protecting group. According to a patent describing preparation of pyrrolidine-2-carboxylic acid derivatives, the process involves:

  • Starting from protected amino acid derivatives such as (R)-1-tert-butyl-5-isopropyl 2-((trimethylsilyl)amino)pentanedioate.
  • Treatment with strong bases like lithium diisopropylamide under inert atmosphere at low temperatures (-78°C) to generate reactive intermediates.
  • Subsequent addition of formic acetic anhydride to introduce formyl groups.
  • Workup involving quenching with acetic acid and extraction.
  • Final treatment with trifluoroacetic acid in methylene chloride to effect deprotection or cyclization steps, yielding tert-butyl-protected pyrrolidine derivatives in yields around 75.6%.

This method ensures the pyrrolidine nitrogen is protected as a tert-butyl carbamate, facilitating further functionalization without undesired side reactions.

Formation of the 1,2,4-Triazole Ring and Trifluoroacetamido Methyl Substitution

The 1,2,4-triazole ring is constructed via cyclization reactions involving hydrazine derivatives and appropriate acylating agents. A key approach involves:

  • Using 2-hydrazino-3-chloro-5-trifluoromethylpyridine as a precursor.
  • Reacting it with carboxylic acids or acid chlorides under dehydrating conditions such as phosphorus oxychloride (POCl3) at elevated temperatures (80-150°C) with ultrasonic irradiation to promote ring closure.
  • This yields triazolopyridine derivatives bearing trifluoromethyl groups, which can be further functionalized.

The trifluoroacetamido methyl group can be introduced by amidation of the corresponding amino methyl substituent on the triazole ring using trifluoroacetic anhydride or trifluoroacetyl chloride under mild conditions.

Palladium-Catalyzed Cross-Coupling for Functionalization

A crucial step in assembling the full molecule involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to link boronate esters of pyrrolidine derivatives with aryl or heteroaryl bromides bearing amino or trifluoroacetamido substituents.

Experimental data show:

Yield Reaction Conditions Experimental Details
93% Pd(PPh3)4 catalyst, sodium carbonate base, solvent mixture of ethanol, water, and toluene, 80°C, 4.5 hours A solution of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester and 1-[4-(4-amino-3-bromo-phenyl)-piperidin-1-yl]-ethanone was degassed under argon, heated at 80°C with Pd(PPh3)4 and Na2CO3, then worked up by extraction and drying to afford the coupled product as an off-white solid.

This method allows efficient coupling of functionalized pyrrolidine and triazole fragments with high selectivity and yield.

Purification and Characterization

Post-reaction mixtures are typically purified by silica gel column chromatography using hexanes and ethyl acetate mixtures. Characterization is performed by:

  • Proton nuclear magnetic resonance spectroscopy (1H NMR) to confirm chemical shifts and multiplicities.
  • Liquid chromatography-mass spectrometry (LC-MS) to verify molecular weight and purity.
  • Melting point determination for solid products.

For example, 1H NMR data for intermediates show characteristic singlets for tert-butyl groups around 1.38 ppm and multiplets for pyrrolidine protons between 2.0 and 3.9 ppm.

Summary Table of Key Preparation Steps

Step Starting Material Reagents/Conditions Product Yield
1 Protected amino acid derivative Lithium diisopropylamide, formic acetic anhydride, TFA, THF, -78°C to 25°C tert-butyl protected pyrrolidine derivative 75.6%
2 2-hydrazino-3-chloro-5-trifluoromethylpyridine + acid POCl3, ultrasonic irradiation, 80-150°C Triazolopyridine derivative Moderate to high
3 Boronate ester of pyrrolidine + aryl bromide Pd(PPh3)4, Na2CO3, EtOH/H2O/toluene, 80°C, 4.5 h Coupled pyrrolidine-triazole compound 93%
4 Aminomethyl triazole intermediate Trifluoroacetylation reagents Trifluoroacetamido methyl substitution Variable, optimized conditions

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-{5-[(trifluoroacetamido)methyl]-1H-1,2,4-triazol-3-yl}pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group such as an alkyl or aryl group .

Scientific Research Applications

tert-Butyl 3-{5-[(trifluoroacetamido)methyl]-1H-1,2,4-triazol-3-yl}pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action for tert-Butyl 3-{5-[(trifluoroacetamido)methyl]-1H-1,2,4-triazol-3-yl}pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoroacetamido group and the triazole ring can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Structural Features

The target compound’s uniqueness lies in its trifluoroacetamidomethyl-triazole-pyrrolidine architecture. Below is a comparative analysis with structurally related analogs:

Compound Name & Source Substituent on Heterocycle Molecular Weight (g/mol) Key Features
Target Compound Trifluoroacetamidomethyl on triazole ~357.3* Hydrophobic trifluoroacetamido group; tert-butyl enhances steric protection
tert-Butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate Aminomethyl on triazole 267.33 Free amine for reactivity; higher hydrophilicity
(±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate Fluoropyridine and silyl-protected pyrrolidine N/A Fluoropyridine core; silyl ether for tailored solubility
tert-Butyl 3-(((5-fluoropyrimidin-2-yl)(methyl)amino)methyl)pyrrolidine-1-carboxylate Fluoropyrimidine-methylamino substituent N/A Pyrimidine heterocycle; fluorine enhances electronic properties
tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Bromo-methoxypyridine substituent N/A Bromine for cross-coupling; methoxy improves solubility

*Calculated based on molecular formula C₁₃H₁₇F₃N₅O₃ .

Physicochemical Properties

  • Stability : The tert-butyl group shields the carboxylate from hydrolysis, while the trifluoroacetamido group resists enzymatic degradation better than primary amines .
  • Molecular Weight: At ~357 g/mol, the target compound falls within the typical range for drug-like molecules, though higher than its aminomethyl analog (267 g/mol) .

Biological Activity

tert-Butyl 3-{5-[(trifluoroacetamido)methyl]-1H-1,2,4-triazol-3-yl}pyrrolidine-1-carboxylate is a synthetic compound characterized by its complex structure that includes a pyrrolidine ring, a triazole moiety, and a trifluoroacetamido group. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties.

Chemical Structure and Properties

  • Molecular Formula : C14H20F3N5O3
  • Molecular Weight : 363.34 g/mol
  • IUPAC Name : tert-butyl 3-[5-[[(2,2,2-trifluoroacetyl)amino]methyl]-1H-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate

The compound's structure contributes to its stability and solubility in organic solvents, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoroacetamido group and the triazole ring allow the compound to bind effectively to enzymes or receptors, modulating their activity. This mechanism is essential for its potential applications in treating various diseases.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of triazole derivatives similar to this compound. For instance:

CompoundCell LineIC50 (µg/mL)
Compound 8bMDA-MB23142.5
Compound 8oHCT11664.3
Compound 8nMia-PaCa268.4

These compounds exhibit varying degrees of cytotoxicity against cancer cell lines, indicating a promising avenue for further research into the efficacy of triazole derivatives as anticancer agents .

Antimicrobial Activity

Triazole-based compounds have also shown significant antimicrobial properties. The structural characteristics of this compound enhance its ability to inhibit bacterial growth and combat infections. Research indicates that triazoles can disrupt fungal cell membranes and inhibit key metabolic pathways .

Case Studies

  • Anticancer Study :
    A study on various triazole derivatives showed that compounds with similar structures to tert-butyl 3-{5-[(trifluoroacetamido)methyl]-1H-1,2,4-triazol-3-yl}pyrrolidine exhibited potent anticancer activity against multiple cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways.
  • Antimicrobial Study :
    In vitro studies demonstrated that triazole derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism includes the inhibition of ergosterol biosynthesis, vital for fungal cell membrane integrity.

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